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molecular formula C9H8FNO3 B8553694 1-Allyloxy-2-fluoro-4-nitro-benzene

1-Allyloxy-2-fluoro-4-nitro-benzene

Cat. No. B8553694
M. Wt: 197.16 g/mol
InChI Key: QAWJMEGFJCMWSY-UHFFFAOYSA-N
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Patent
US08227501B2

Procedure details

A solution of compound 1 (20 g, 127.3 mmol), allyl bromide (16.19 mL, 190.96 mmol) and potassium carbonate (44 g, 318.25 mmol) in acetone (300 mL) was refluxed overnight. The solvent was removed in vacuo. The residue obtained was suspended in water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulphate. The filtrate was concentrated to yield the desired compound 2 (25 g, yield 99.6%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.19 mL
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99.6%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].[CH2:12](Br)[CH:13]=[CH2:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.O>[CH2:14]([O:11][C:3]1[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[F:1])[CH:13]=[CH2:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
16.19 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
44 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 99.6%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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